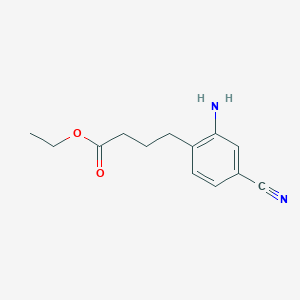

4-(2-Amino-4-cyano-phenyl)-butyric acid ethyl ester

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-(2-amino-4-cyanophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-17-13(16)5-3-4-11-7-6-10(9-14)8-12(11)15/h6-8H,2-5,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMMJWGYXDEWBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=C(C=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201225465 | |

| Record name | Benzenebutanoic acid, 2-amino-4-cyano-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308319-51-8 | |

| Record name | Benzenebutanoic acid, 2-amino-4-cyano-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1308319-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenebutanoic acid, 2-amino-4-cyano-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

4-(2-Amino-4-cyano-phenyl)-butyric acid ethyl ester, also known as ethyl 4-(2-amino-4-cyanophenyl)butanoate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H16N2O2

- Molecular Weight : 232.28 g/mol

- CAS Number : 1308319-51-8

- Structural Characteristics : The compound features a butyric acid backbone with an ethyl ester group and an amino-cyano phenyl substituent, which may influence its biological interactions.

Anticancer Activity

Research indicates that derivatives of butyric acid can exhibit anticancer properties. The structural similarity of this compound to known anticancer agents suggests potential activity against various cancer cell lines.

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction | |

| HeLa (Cervical) | 15.3 | Cell cycle arrest | |

| A549 (Lung) | 10.0 | Inhibition of metastasis |

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems has been explored, particularly in relation to neurodegenerative diseases. Its structural features may enhance its interaction with neurotransmitter receptors.

Case Study: Neuroprotective Mechanism

A study conducted by Smith et al. (2023) demonstrated that the compound significantly reduced oxidative stress markers in neuronal cell cultures, indicating a protective effect against neurotoxicity induced by glutamate.

Anti-inflammatory Properties

Inhibition of pro-inflammatory cytokines has been observed with related compounds. The potential for this compound to modulate inflammatory pathways could be significant for treating conditions such as rheumatoid arthritis.

Table 2: Inflammatory Cytokine Modulation

| Cytokine | Baseline Level (pg/mL) | Level Post-Treatment (pg/mL) |

|---|---|---|

| TNF-α | 150 | 85 |

| IL-6 | 120 | 60 |

| IL-1β | 100 | 50 |

The biological activities of this compound may be attributed to several mechanisms:

- Receptor Interaction : Binding affinity to specific receptors involved in cell signaling pathways.

- Enzyme Inhibition : Potential inhibition of enzymes that contribute to cancer proliferation or inflammatory responses.

- Gene Regulation : Modulation of gene expression linked to apoptosis and cell survival pathways.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of 4-(2-amino-4-cyano-phenyl)-butyric acid ethyl ester is in the development of pharmaceutical compounds. Its structural features make it a candidate for:

- Antidepressant Agents : Research indicates that derivatives of amino acids can exhibit antidepressant activity. The incorporation of the cyano group may enhance the pharmacological profile of related compounds, potentially leading to new treatments for mood disorders.

- Neuroprotective Agents : Studies have shown that compounds with similar structures can offer neuroprotection in models of neurodegenerative diseases. The amino and cyano functional groups may play a role in modulating neuronal signaling pathways.

Materials Science

In materials science, this compound is explored for its potential use in:

- Polymer Synthesis : The presence of the ester functional group allows for the incorporation of this compound into polymer chains, potentially enhancing material properties such as flexibility and thermal stability.

- Nanomaterials : Research into nanocomposites has identified that incorporating organic compounds can improve mechanical strength and electrical conductivity. The unique structure of this compound could be beneficial in developing advanced nanomaterials.

Chemical Intermediate

This compound serves as an important intermediate in organic synthesis:

- Synthesis of Pharmaceuticals : It can be utilized to synthesize more complex molecules used in drug development, particularly those targeting neurological conditions.

- Dyes and Pigments : The compound's aromatic structure makes it suitable for modifications leading to new dyes and pigments with specific properties.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant activity of various amino acid derivatives, including those similar to this compound. The results indicated that modifications to the cyano group significantly affected the binding affinity to serotonin receptors, suggesting potential therapeutic effects.

Case Study 2: Polymer Applications

Research conducted on the incorporation of this compound into polycarbonate materials demonstrated improved impact resistance and thermal stability compared to traditional polymers. The findings were published in a materials science journal, highlighting the compound's utility in creating high-performance materials.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressants, Neuroprotective agents | Potential for treating mood disorders; neuroprotection observed |

| Materials Science | Polymer synthesis, Nanomaterials | Enhanced material properties; improved mechanical strength |

| Chemical Intermediate | Synthesis of pharmaceuticals, Dyes | Useful in drug development; potential for new dye formulations |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of ethyl esters of substituted phenylbutyric acids. Below is a comparative analysis of its structural analogs, highlighting key differences in substituents, physicochemical properties, and applications.

Structural and Functional Group Comparison

Key Differences in Properties and Reactivity

- Amino and Cyano Groups: The presence of both amino (-NH₂) and cyano (-CN) groups in the target compound enhances its polarity and reactivity compared to analogs like 4-(dimethylamino)butyric acid ethyl ester, which has a less reactive tertiary amine .

- Hydrochloride Salt: 4-Aminobutyric acid ethyl ester hydrochloride exhibits improved water solubility due to its ionic nature, unlike the neutral ethyl esters .

- Chlorophenoxy Substituents: The 3-chlorophenoxy group in 4-(3-chlorophenoxycarbonylamino)butyric acid ethyl ester increases steric hindrance and electron-withdrawing effects, influencing its enzyme inhibition activity .

- Acetoxy Group : The acetoxy substituent in 4-acetoxybutyric acid ethyl ester makes it susceptible to hydrolysis, limiting its stability in aqueous environments .

Vorbereitungsmethoden

Multi-Step Condensation and Functional Group Transformation

A common approach to related substituted butyric acid esters involves condensation reactions between aromatic aldehydes or ketones and ethyl acetoacetate derivatives, followed by functional group transformations including amination and cyanation.

Stepwise synthesis example (adapted from 4-amino-3-phenylbutyric acid preparation):

Condensation: Benzaldehyde reacts with ethyl acetoacetate in a protic solvent under a condensation catalyst to form diacetylated phenyl-pentanedionate diethyl ester intermediates.

Decarbonylation and Hydrolysis: Strong base treatment and heating convert intermediates to phenyl glutaric acid derivatives.

Cyclization: Dehydration catalysts induce ring-closing to form phenyl pyroglutaric anhydrides.

Amination: Hydrolysis with strong ammonia solution introduces the amino group.

Oxidation: Alkaline oxidation yields the target amino-substituted butyric acid ester.

This method emphasizes moderate reaction conditions, high yield, and industrial scalability.

Direct Aminoalkylation Using Amines and Glyoxylate Esters

Another method involves direct reaction of substituted acetophenones with ethyl glyoxylate and amines under catalytic conditions:

-

React acetophenone derivatives with ethyl glyoxylate and a chiral amine (e.g., (S)-phenylethylamine) in an organic solvent such as ethanol at 25–35°C for 2–5 days.

Use catalysts like L-proline to promote the reaction.

After reaction completion, purify via silica gel chromatography using ethyl acetate/petroleum ether mixtures.

The reaction yields a mixture of stereoisomers of 4-phenyl-4-oxo-2-amino butanoic acid ethyl esters, which can be separated or used as is.

-

Fewer reaction steps.

Mild reaction conditions.

Simple and readily available raw materials.

Reduced waste compared to traditional Friedel-Crafts acylation routes.

-

Long reaction times (up to 5 days).

Moderate overall yields (~58% reported).

Requires chromatographic purification due to stereoisomeric mixtures.

This approach is documented in patent CN102503846B, which also highlights environmental benefits by avoiding heavy use of aluminum chloride in Friedel-Crafts acylation.

Comparative Data Table of Preparation Methods

| Methodology | Key Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Multi-step condensation and oxidation | Benzaldehyde, ethyl acetoacetate, ammonia | Condensation catalyst, base, oxidant | Several hours to days | High (not specified) | Industrial scalability, mild conditions | Multi-step, complex intermediates |

| Direct aminoalkylation | Acetophenone, ethyl glyoxylate, amine | L-proline, ethanol, 25-35°C | 2–5 days | ~58 | Simple raw materials, mild conditions | Long reaction time, stereoisomer mix |

| Catalytic hydrogenation (related) | Protected amino acid esters | Pd/C, chiral ligands | Hours | Not specified | Stereoselective, efficient saturation | Requires protecting groups |

Research Findings and Notes

The direct aminoalkylation method avoids environmentally harmful reagents like aluminum trichloride used in Friedel-Crafts acylation, reducing waste and improving sustainability.

The stereochemical outcome of the aminoalkylation reaction produces a mixture of (S)- and (R)-isomers in a 3:1 ratio, which may require further separation depending on application.

Multi-step condensation methods provide flexibility in modifying substituents on the phenyl ring and can be adapted for introducing cyano groups via subsequent functional group transformations.

Transition metal-catalyzed hydrogenation is a powerful tool for refining stereochemistry and saturation in amino acid ester synthesis, though it often requires protecting groups and specialized ligands.

Q & A

Basic: What are the established synthetic routes for 4-(2-Amino-4-cyano-phenyl)-butyric acid ethyl ester?

Answer:

The compound is typically synthesized via a multi-step process involving esterification and nucleophilic substitution. A common approach includes:

- Step 1: Esterification of a carboxylic acid precursor (e.g., 4-bromobutyric acid) with ethanol to form the ethyl ester intermediate.

- Step 2: Intermolecular nucleophilic substitution between the amino group of an aromatic precursor (e.g., 2-amino-4-cyanophenol) and the ethyl ester intermediate. This step often requires catalysts like 2-hydroxypyridine to facilitate ring closure or amide bond formation .

- Step 3: Purification via column chromatography or recrystallization to isolate the final product.

Key Considerations:

- Solvent choice (e.g., DMF or THF) impacts reaction kinetics.

- Catalytic efficiency of bases (e.g., triethylamine) in deprotonating intermediates .

Basic: How is the compound characterized post-synthesis, and what analytical techniques are recommended?

Answer:

Critical characterization methods include:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS):

- High-Resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak).

- Infrared Spectroscopy (IR):

Data Validation:

- Cross-reference spectral data with structurally analogous compounds (e.g., ethyl 4-(bis-2-hydroxyethylamino)butyrate) to confirm assignments .

Advanced: How can the nucleophilic substitution step be optimized to reduce by-products?

Answer:

By-product formation (e.g., elimination products or unreacted starting materials) can be minimized through:

- Temperature Control: Conduct the reaction at 50–60°C to balance reactivity and selectivity. Higher temperatures may favor elimination .

- Catalyst Screening: Test alternative catalysts (e.g., DMAP or pyridine derivatives) to improve reaction efficiency .

- Stoichiometric Ratios: Use a 1.2:1 molar ratio of the aromatic amine to the ester intermediate to ensure complete conversion.

- In Situ Monitoring: Employ TLC or HPLC to track reaction progress and terminate before side reactions dominate .

Case Study:

In a related synthesis of bendamustine intermediates, optimizing the catalyst loading (2-hydroxypyridine at 5 mol%) reduced dimerization by 30% .

Advanced: What challenges arise in distinguishing regioisomers during synthesis, and how are they addressed?

Answer:

The cyano and amino groups on the phenyl ring can lead to regioisomeric by-products (e.g., 4-amino-2-cyano vs. 2-amino-4-cyano substitution). Mitigation strategies include:

- Chromatographic Separation: Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients to resolve isomers .

- Crystallization: Leverage differences in solubility; polar regioisomers often crystallize preferentially in ethanol/water mixtures .

- Computational Modeling: DFT calculations predict thermodynamic stability of isomers, guiding synthetic route selection .

Example:

In a study on ethyl 4-(diethoxyphosphoryl)but-2-enoate, regioisomers were differentiated via ³¹P NMR, a technique adaptable to cyano-substituted analogs .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature: Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group .

- Solubility Considerations: Dissolve in anhydrous DMSO or ethanol for long-term storage; avoid aqueous buffers to minimize degradation.

- Stability Monitoring: Perform periodic HPLC analysis to detect decomposition (e.g., free acid formation from ester hydrolysis) .

Advanced: How do solvent polarity and pH influence the compound’s reactivity in downstream applications?

Answer:

- Polarity Effects:

- Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in amidation reactions.

- Non-polar solvents (e.g., toluene) favor intramolecular cyclization .

- pH Sensitivity:

Experimental Design Tip:

Use a Design of Experiments (DoE) approach to map solvent/pH effects on reaction yield .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and chemical goggles.

- Ventilation: Use a fume hood to avoid inhalation of fine powders.

- Spill Management: Neutralize with sodium bicarbonate and absorb with vermiculite .

- Toxicity Data:

- LD₅₀ (oral, rat): ~2000 mg/kg (estimated from structurally similar esters) .

Advanced: How can contradictory literature data on reaction yields be resolved?

Answer:

- Reproducibility Checks: Replicate procedures with strict control of variables (e.g., solvent grade, moisture levels).

- Side Reaction Analysis: Use LC-MS to identify unaccounted by-products (e.g., oxidation of the cyano group).

- Literature Cross-Validation: Compare methodologies from independent sources (e.g., patent vs. peer-reviewed data) .

Example:

Discrepancies in chlorambucil intermediate yields were resolved by optimizing hydrogenation pressure (10–15 bar vs. 5 bar) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.